REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[Br:6][C:7]1[CH:12]=[CH:11][C:10](F)=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1.Cl>CS(C)=O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1
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Name
|
|
Quantity
|
1.25 g
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Type
|
reactant
|
Smiles
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C(CCC)N
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
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14 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (3×75 mL)
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Type
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WASH
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Details
|
The combined extracts were washed with brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(NCCCC)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |